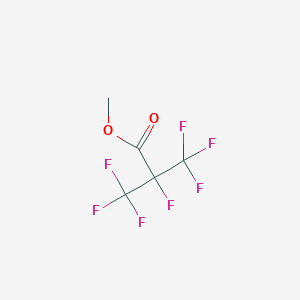
4-(3,4-Difluorophenyl)cyclohexanone
Descripción general
Descripción
“4-(3,4-Difluorophenyl)cyclohexanone” is a chemical compound with the molecular formula C12H12F2O . It is an organic compound that contains a cyclohexanone group attached to a 3,4-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “4-(3,4-Difluorophenyl)cyclohexanone” consists of a cyclohexanone ring attached to a phenyl ring that has two fluorine atoms at the 3 and 4 positions . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
4-(3,4-Difluorophenyl)cyclohexanone is used in the synthesis of diolefin fluorous liquid crystal compounds, contributing to advancements in liquid crystal research (Li Shuai, 2010).
It serves as an important intermediate in the chemical industry, particularly in the manufacture of polyamides. This is evident in studies focusing on the selective hydrogenation of phenol to cyclohexanone (Yong Wang et al., 2011).
The compound is integral in the creation of thermotropic liquid crystalline polymers, which have applications in advanced materials and display technologies (K. Aly et al., 2013).
It is utilized in asymmetric Michael addition reactions in organic synthesis, demonstrating its role in producing stereoselectively controlled organic compounds (T. Miao and Lei Wang, 2008).
4-(3,4-Difluorophenyl)cyclohexanone derivatives have been studied for their molecular and crystal structures, providing insights into the field of crystallography (L. Kutulya et al., 2008).
Its derivatives, particularly 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates, exhibit nematic phases, making them useful in the study of liquid crystals (H. Takatsu et al., 1984).
In heterogeneous catalysis, it's crucial for understanding substituent effects, particularly in the hydrogenation of cyclohexanone and its derivatives (Kazunori Tanaka et al., 1974).
It's involved in studies on liquid phase selective hydrogenation of phenol to cyclohexanone, emphasizing its role in catalysis and chemical synthesis (A. Abutaleb et al., 2019).
Its applications extend to enamine chemistry, particularly in the reduction of enaminones, which is a critical step in the synthesis of various organic compounds (S. Carlsson and S. Lawesson, 1982).
The compound is also significant in organic letters, particularly in the construction of substituted cyclohexanones, a key step in many organic syntheses (T. Kamenecka et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZHQLDZGYZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




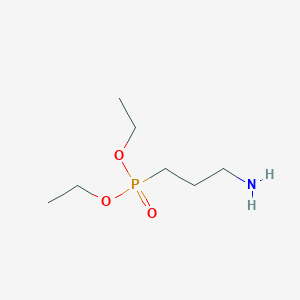

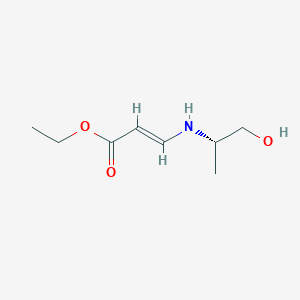
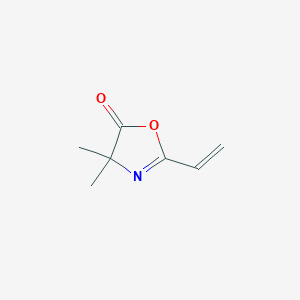
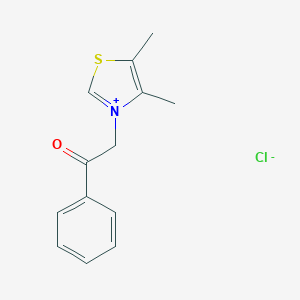
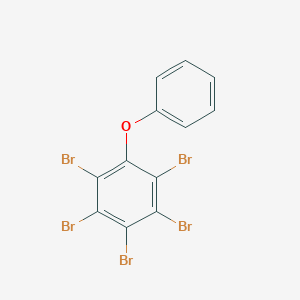
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)

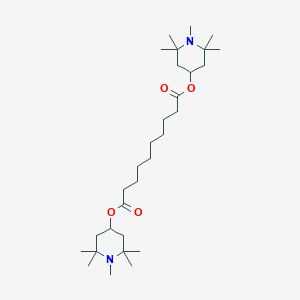
![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)
